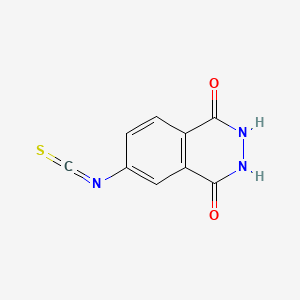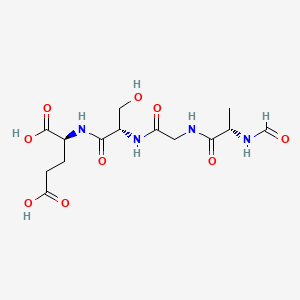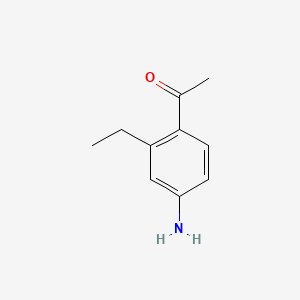![molecular formula C7H5ClN2O2 B560958 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one CAS No. 105544-39-6](/img/structure/B560958.png)
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to an oxazine ring
Applications De Recherche Scientifique
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) .
Mode of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fgfr signaling pathway, which plays an essential role in various types of tumors .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit breast cancer 4t1 cell proliferation and induce its apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with an appropriate oxazine precursor under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Bromo-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
Uniqueness
7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its biological activity compared to its non-chlorinated analogs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one involves the reaction of 2-chloroacetylpyridine with hydroxylamine hydrochloride to form 7-chloro-2-(hydroxyimino)pyridine-3-carboxaldehyde, which is then reacted with ethyl chloroformate to form 7-chloro-2-(ethoxycarbonyl)-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one. The final step involves the removal of the ethoxycarbonyl group using sodium hydroxide to yield the desired compound.", "Starting Materials": ["2-chloroacetylpyridine", "hydroxylamine hydrochloride", "ethyl chloroformate", "sodium hydroxide"], "Reaction": ["React 2-chloroacetylpyridine with hydroxylamine hydrochloride in ethanol to form 7-chloro-2-(hydroxyimino)pyridine-3-carboxaldehyde", "React 7-chloro-2-(hydroxyimino)pyridine-3-carboxaldehyde with ethyl chloroformate in dichloromethane to form 7-chloro-2-(ethoxycarbonyl)-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one", "Remove the ethoxycarbonyl group from 7-chloro-2-(ethoxycarbonyl)-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one using sodium hydroxide in water to yield 7-Chloro-2H-pyrido[2,3-B]-1,4-oxazin-3(4H)-one"] } | |
Numéro CAS |
105544-39-6 |
Formule moléculaire |
C7H5ClN2O2 |
Poids moléculaire |
184.58 g/mol |
Nom IUPAC |
7-chloro-1,2-dihydropyrido[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(10-2-4)12-6(11)3-9-5/h1-2,9H,3H2 |
Clé InChI |
YIUQPIMGHFEFTL-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)N=C(C=C2)Cl |
SMILES canonique |
C1C(=O)OC2=C(N1)C=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B560875.png)








![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)

![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 7-amino-4,9-dimethoxy-6-methyl-](/img/no-structure.png)


